molecular formula C9H15NO2S2 B3055476 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid CAS No. 6499-12-3

2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid

Cat. No.: B3055476
CAS No.: 6499-12-3
M. Wt: 233.4 g/mol
InChI Key: FYAKCSHLBGKNDW-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C9H15NO2S2 and a molecular weight of 233.36 g/mol . The compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a carbothioyl group attached to a sulfanylacetic acid moiety.

Preparation Methods

The synthesis of 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid involves several steps. One common method includes the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methylpiperidine-1-carbothioyl)sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions.

Scientific Research Applications

2-(4-Methylpiperidine-1-carbothioyl)sulfanylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s carbothioyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-(4-Methylpiperidine-1-carbothioyl)sulfanylacetic acid can be compared with other similar compounds, such as:

    2-(4-Methylpiperidine-1-carbothioyl)acetic acid: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    2-(4-Methylpiperidine-1-carbothioyl)propionic acid: Contains a propionic acid moiety instead of acetic acid, potentially altering its physical and chemical properties.

    2-(4-Methylpiperidine-1-carbothioyl)butanoic acid: The butanoic acid moiety may affect its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S2/c1-7-2-4-10(5-3-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKCSHLBGKNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368936
Record name 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6499-12-3
Record name 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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